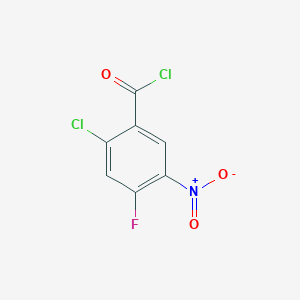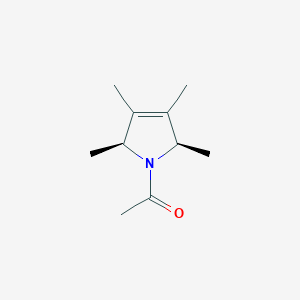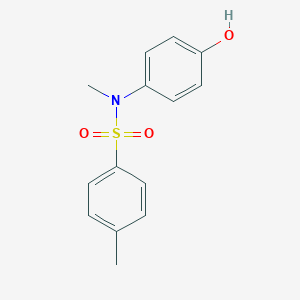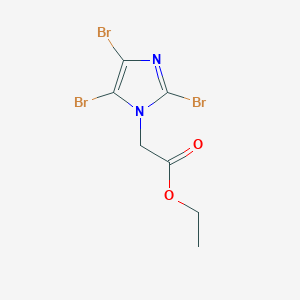
i-Pr-Tfm
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
I-Pr-Tfm is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a derivative of tamoxifen, which is a well-known selective estrogen receptor modulator (SERM). i-Pr-Tfm is a more potent and selective modulator of estrogen receptors compared to tamoxifen. It has been widely used in various research studies to investigate the role of estrogen receptors in different physiological and pathological processes.
Mechanism of Action
I-Pr-Tfm acts as a selective modulator of estrogen receptors. It binds to estrogen receptors and induces conformational changes that result in different biological responses. i-Pr-Tfm has a higher affinity for estrogen receptor alpha (ERα) compared to estrogen receptor beta (ERβ). It also has a higher potency in inducing the transcriptional activity of ERα compared to tamoxifen.
Biochemical and Physiological Effects:
i-Pr-Tfm has been shown to have different biochemical and physiological effects depending on the target tissue and the type of estrogen receptor. In bone tissue, i-Pr-Tfm has been shown to increase bone mineral density and reduce bone resorption. In cardiovascular tissue, i-Pr-Tfm has been shown to improve endothelial function and reduce atherosclerosis. In breast cancer cells, i-Pr-Tfm has been shown to inhibit cell proliferation and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using i-Pr-Tfm in lab experiments is its high potency and selectivity for estrogen receptors. This allows researchers to investigate the specific effects of estrogen receptors on different biological processes. Another advantage is its stability and solubility, which makes it easier to handle and use in experiments. However, one limitation of i-Pr-Tfm is its high cost compared to other i-Pr-Tfms such as tamoxifen.
Future Directions
There are several future directions for the use of i-Pr-Tfm in scientific research. One direction is to investigate its potential therapeutic benefits in different diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its effects on other tissues and organs such as the liver, kidney, and lung. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of i-Pr-Tfm on estrogen receptors and its downstream signaling pathways.
Synthesis Methods
The synthesis of i-Pr-Tfm involves the reaction of tamoxifen with isopropyl trifluoromethanesulfonate (i-PrOTf) in the presence of a base. The reaction leads to the formation of i-Pr-Tfm as a white solid. The purity and yield of the compound can be improved by using different purification techniques such as column chromatography.
Scientific Research Applications
I-Pr-Tfm has been extensively used in scientific research to investigate the role of estrogen receptors in various physiological and pathological processes. It has been used to study the effects of estrogen receptors on bone metabolism, cardiovascular function, and breast cancer. i-Pr-Tfm has also been used to investigate the potential therapeutic benefits of targeting estrogen receptors in different diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
CAS RN |
124484-34-0 |
|---|---|
Product Name |
i-Pr-Tfm |
Molecular Formula |
C11H13NO6 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
3-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C11H13NO6/c1-11(2)17-8-6(14)7(16-10(8)18-11)4-3-5(13)12-9(4)15/h3,6-8,10,14H,1-2H3,(H,12,13,15)/t6-,7+,8+,10+/m0/s1 |
InChI Key |
SSEZZCSQKZERSW-OKJYPTKPSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C3=CC(=O)NC3=O)O)C |
SMILES |
CC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)O)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)O)C |
synonyms |
3-(1,2-O-isopropylidene-threofuranos-4-yl)maleimide i-Pr-TFM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



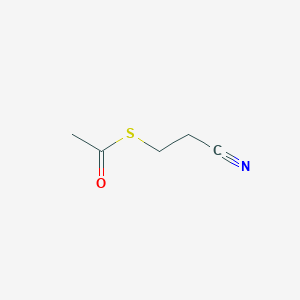

![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)


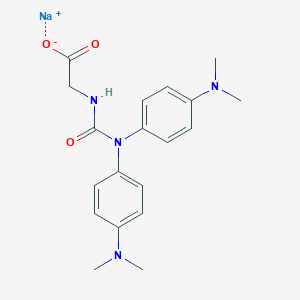
![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)

